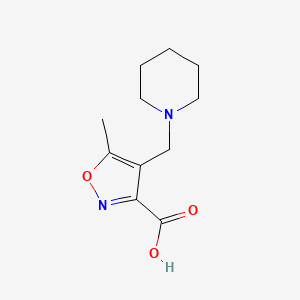

5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid is a small molecule commonly used in scientific research. It belongs to the class of isoxazole compounds, which are known for their diverse biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of isoxazole compounds, including 5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid, typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). due to the drawbacks of metal-catalyzed reactions, such as high costs and toxicity, alternative metal-free synthetic routes have been developed .

Industrial Production Methods

Industrial production of isoxazole compounds often employs microwave-assisted synthesis to reduce reaction times and improve yields. For example, microwave irradiation at 110°C for 15-20 minutes can efficiently produce isoxazole-linked glycol-conjugates .

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Conversion of propargylamines to oximes followed by cyclization to form isoxazoles.

Reduction: Reduction of nitro compounds to amines, which can then be cyclized to form isoxazoles.

Substitution: Substitution reactions involving halohydrazones or ketoximes to form trisubstituted pyrazoles or disubstituted isoxazoles.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, and sodium azide. Reaction conditions often involve moderate temperatures and the use of catalysts such as copper (I) chloride .

Major Products

The major products formed from these reactions are various substituted isoxazoles, which can have different functional groups depending on the starting materials and reaction conditions .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Neuropharmacology

- The compound exhibits potential as a neuroprotective agent. Research has indicated its efficacy in modulating neurotransmitter systems, particularly in conditions such as anxiety and depression. A study demonstrated that derivatives of isoxazole compounds can enhance the availability of serotonin, thus improving mood and reducing anxiety symptoms .

2. Antidepressant Activity

- In preclinical models, 5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid has shown promise as an antidepressant. Its mechanism involves the inhibition of specific enzymes that degrade neurotransmitters, thereby increasing their levels in the synaptic cleft .

3. Anti-inflammatory Properties

- This compound has been investigated for its anti-inflammatory effects, particularly in models of chronic inflammation. It appears to inhibit the production of pro-inflammatory cytokines, suggesting a role in treating inflammatory diseases .

Case Studies

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. Researchers are also exploring various derivatives to enhance its pharmacological profiles.

Wirkmechanismus

The mechanism of action of 5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Isoxazole compounds are known to bind to biological targets based on their chemical diversity, which allows them to exert various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sulfamethoxazole: An antibiotic that contains an isoxazole moiety.

Muscimol: A GABAA receptor agonist with an isoxazole structure.

Ibotenic Acid: A neurotoxin that also features an isoxazole ring.

Parecoxib: A COX2 inhibitor with an isoxazole core.

Leflunomide: An immunosuppressant agent containing an isoxazole moiety.

Uniqueness

5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its piperidin-1-ylmethyl group differentiates it from other isoxazole compounds and contributes to its unique interactions with biological targets .

Biologische Aktivität

5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid (CAS No. 893750-05-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C11H16N2O3 with a molecular weight of 224.26 g/mol. The compound features an isoxazole ring, which is known for its diverse biological activities, including anti-inflammatory and neuroprotective effects.

Research indicates that compounds containing the isoxazole moiety often interact with various biological targets, including receptors and enzymes involved in neurotransmission and inflammation:

- Glutamate Receptors : Isoxazole derivatives have been shown to modulate glutamate receptor activity, which plays a crucial role in synaptic transmission and plasticity in the central nervous system .

- MAGL Inhibition : Some studies suggest that analogs of isoxazole compounds may act as inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system. This inhibition can lead to increased levels of endocannabinoids, which may have therapeutic implications for pain and inflammation .

Anticancer Properties

Several studies have investigated the anticancer potential of compounds similar to this compound:

- Cell Viability Studies : In vitro assays demonstrated that related compounds exhibit significant antiproliferative activity against various cancer cell lines, including breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells. IC50 values ranged from 19.9 to 75.3 µM, indicating moderate efficacy .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

- Antibacterial and Antifungal Activity : Preliminary studies on similar piperidine derivatives have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective inhibition .

Case Studies

Case Study 1: Antiproliferative Activity

A study evaluated the effects of a series of piperidine derivatives on cancer cell lines. The results indicated that modifications to the piperidine structure significantly influenced antiproliferative activity, with certain derivatives showing enhanced effects against ovarian cancer cells compared to non-cancerous cells .

Case Study 2: Neuroprotective Effects

Research on isoxazole derivatives has highlighted their neuroprotective effects in models of neurodegenerative diseases. These compounds were found to reduce oxidative stress and apoptosis in neuronal cells, suggesting a mechanism that could be beneficial in conditions such as Alzheimer’s disease .

Table 1: Biological Activities of Related Compounds

| Compound Name | Target | Activity | IC50 / MIC |

|---|---|---|---|

| Benzoylpiperidine derivative | MAGL | Inhibition | 0.84 µM |

| Piperidine derivative A | Breast Cancer Cells | Antiproliferative | 19.9 µM |

| Piperidine derivative B | Ovarian Cancer Cells | Antiproliferative | 31.5 µM |

| Piperidine derivative C | E. coli | Antibacterial | 0.0039 mg/mL |

Eigenschaften

IUPAC Name |

5-methyl-4-(piperidin-1-ylmethyl)-1,2-oxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-8-9(10(11(14)15)12-16-8)7-13-5-3-2-4-6-13/h2-7H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCTCTEVMLMPUQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C(=O)O)CN2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.